molecular formula C4H8N2O4Zn B082644 Zinc glycinate CAS No. 14281-83-5

Zinc glycinate

Cat. No. B082644
CAS RN: 14281-83-5
M. Wt: 213.5 g/mol
InChI Key: UOXSXMSTSYWNMH-UHFFFAOYSA-L
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Patent
US05463098

Procedure details

Thirty five (35.0) pounds of water were added to a 22 liter vessel and heated to 90° C. Glycine (4.337 lbs.) was then added with stirring, and the solution was heated to 95° C. Zinc oxide (1.766 lbs.) was then added with stirring and heating continued for two hours until the solution was clear (gly/Zn=2.7/1; PG/Zn=3.0/1). Propylene glycol (4.94 lbs.) was then added and heating continued for an additional one-half hour.
[Compound]
Name
( 35.0 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[O-2].[Zn+2:7].[Zn].C(O)C(O)C>O>[NH2:1][CH2:2][C:3]([O-:5])=[O:4].[Zn+2:7].[NH2:1][CH2:2][C:3]([O-:5])=[O:4] |f:1.2,6.7.8|

Inputs

Step One
Name
( 35.0 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 95° C
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
continued for an additional one-half hour

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NCC(=O)[O-].[Zn+2].NCC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.